1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one
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Overview
Description
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a methoxyphenyl group, and a propionyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one typically involves multiple steps. One common approach is to start with 4-methoxyphenylacetic acid, which undergoes a series of reactions including esterification, reduction, and cyclization to form the pyrrolidinone ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These reactors allow for precise control over temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis reactions .
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, making it a useful tool for probing biological systems .
Medicine
Its ability to interact with biological targets suggests it could be developed into a drug for treating specific conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one include:
Uniqueness
What sets ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one apart from these similar compounds is its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13H,4,9-10H2,1-3H3 |
InChI Key |
JXQJGTFJNPYZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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